molecular formula C13H25NO3 B14354232 Ethyl 6-acetamido-3,3,5-trimethylhexanoate CAS No. 90252-98-5

Ethyl 6-acetamido-3,3,5-trimethylhexanoate

Cat. No.: B14354232
CAS No.: 90252-98-5
M. Wt: 243.34 g/mol
InChI Key: YYYIPNORSMROGU-UHFFFAOYSA-N
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Description

Ethyl 6-acetamido-3,3,5-trimethylhexanoate is an organic compound with the molecular formula C13H25NO3. It is an ester derivative, characterized by the presence of an ethyl group, an acetamido group, and a trimethylhexanoate moiety. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetamido-3,3,5-trimethylhexanoate typically involves the esterification of 6-acetamido-3,3,5-trimethylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetamido-3,3,5-trimethylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 6-acetamido-3,3,5-trimethylhexanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 6-acetamido-3,3,5-trimethylhexanoic acid and ethanol.

    Reduction: 6-acetamido-3,3,5-trimethylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-acetamido-3,3,5-trimethylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-acetamido-3,3,5-trimethylhexanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 6-acetamido-3,3,5-trimethylhexanoate can be compared with other ester derivatives such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the acetamido and trimethylhexanoate groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl benzoate
  • Methyl butyrate
  • Isopropyl butyrate

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90252-98-5

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

ethyl 6-acetamido-3,3,5-trimethylhexanoate

InChI

InChI=1S/C13H25NO3/c1-6-17-12(16)8-13(4,5)7-10(2)9-14-11(3)15/h10H,6-9H2,1-5H3,(H,14,15)

InChI Key

YYYIPNORSMROGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)CC(C)CNC(=O)C

Origin of Product

United States

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